1,14-Tetradecanediol

Vue d'ensemble

Description

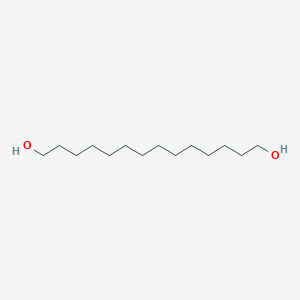

1,14-Tetradecanediol (CAS: 19812-64-7) is a long-chain aliphatic diol with the molecular formula C₁₄H₃₀O₂ and a molecular weight of 230.39 g/mol . It features two primary hydroxyl groups at the terminal positions of a 14-carbon chain, giving it a linear structure. This compound has a melting point of 85–89°C and a density of 0.904 g/cm³ .

This compound is naturally found in plant extracts, such as Alysicarpus vaginalis leaves and Papua red fruit (Pandanus conoideus), where it contributes to antioxidant and antimicrobial activities . Industrially, it is synthesized during processes like waste plastic conversion, where steam and water facilitate the formation of oxygenated compounds . Its applications span pharmaceuticals, cosmetics, and materials science, particularly as a volatile compound in extraction technologies like pulsed electric field (PEF) and ultrasound (US) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,14-Tetradecanediol can be synthesized through various methods. One common synthetic route involves the reduction of dimethyl tetradecanedioate using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically argon, at 0°C. The mixture is then heated under reflux for 16 hours. After cooling to room temperature, the reaction mixture is quenched with ethyl acetate and water, followed by extraction and purification to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of biomass as a starting material has also been explored, offering a more sustainable and cost-effective approach . This method involves the hydrogenation of biomass-derived intermediates under mild reaction conditions, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,14-Tetradecanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: Further reduction can lead to the formation of alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

Oxidation: Tetradecanedioic acid or tetradecanal.

Reduction: Tetradecane.

Substitution: Halogenated derivatives like 1,14-dibromotetradecane.

Applications De Recherche Scientifique

Polymer Synthesis

1,14-Tetradecanediol serves as a crucial building block in the synthesis of polymers. Its long carbon chain allows for the creation of polyesters and polyurethanes with enhanced mechanical properties and thermal stability. This application is particularly valuable in materials science for developing high-performance materials used in coatings, adhesives, and elastomers.

Biological Studies

In biological research, this compound is used as a model compound to study the behavior of long-chain diols within biological systems. Its structural similarity to lipids makes it an ideal candidate for investigating membrane interactions and permeability studies. Additionally, it has been explored for its potential antimicrobial properties due to its ability to disrupt microbial membranes .

Pharmaceutical Research

Recent studies have highlighted the potential of this compound in drug development. For instance, it has been investigated as a component in formulations aimed at enhancing drug delivery systems. Its compatibility with various biological environments allows researchers to explore its use in targeted drug delivery mechanisms .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies revealed that this compound could inhibit the growth of bacteria by disrupting their cell membranes. This property suggests its potential application in developing new antimicrobial agents or preservatives for medical and cosmetic products .

Case Study 2: Neuritogenic Activity

A study focused on a derivative of this compound showed promising results in promoting neurite outgrowth in neuronal cell lines (PC12). The compound was linked to signaling pathways involving growth factors, indicating its potential role in neurodegenerative disease treatments. This finding underscores the compound's relevance in neurobiology and therapeutic applications .

Mécanisme D'action

The mechanism of action of 1,14-tetradecanediol involves its interaction with microbial cell membranes. The hydroxyl groups can disrupt the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity makes it a valuable compound for developing new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

1,14-Tetradecanediol vs. 1,2-Tetradecanediol

- This compound : Terminal diol (hydroxyl groups at positions 1 and 14); linear structure with low polarity due to the distance between functional groups.

- 1,2-Tetradecanediol : Vicinal diol (hydroxyl groups at positions 1 and 2); adjacent hydroxyls increase polarity and solubility in polar solvents. Used in surfactants and phase transfer catalysts .

This compound vs. 1-Tetradecanol

- 1-Tetradecanol: Mono-alcohol (single hydroxyl group at position 1); molecular formula C₁₄H₃₀O (MW: 214.39 g/mol). Lower density (0.823 g/mL) and melting point (38–40°C) compared to diols. Widely used in cosmetics and surfactants .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Findings:

Bioactivity : this compound exhibits antimicrobial properties against pathogens like Staphylococcus aureus and contributes to antioxidant activity in plant extracts, making it valuable in natural product formulations .

Extraction Efficiency : In PEF-assisted extraction, this compound is identified as a volatile compound, with extraction yields increasing by 234% when combined with ultrasound .

Industrial Synthesis : Produced during pyrolysis of plastics, this compound serves as an oxygenated byproduct, highlighting its role in sustainable chemical processes .

Activité Biologique

1,14-Tetradecanediol, a long-chain aliphatic diol with the molecular formula CHO, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, including toxicity, antimicrobial effects, and its role in skin sensitization.

This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. It can be synthesized through various methods, including biotransformation processes using microorganisms like Pseudomonas putida and recombinant Escherichia coli strains, which have been shown to efficiently produce long-chain alkanols and diols under controlled conditions .

1. Toxicity and Skin Sensitization

Recent studies have utilized in silico methods to predict the skin sensitization potential of this compound. The predictions suggest that it may exhibit low sensitization potential, making it a candidate for safer cosmetic formulations . However, empirical studies are necessary to confirm these findings.

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in preserving cosmetic products and as an antimicrobial agent in medical applications .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

3. Neuritogenic Activity

A related compound, tetradecyl 2,3-dihydroxybenzoate (ABG-001), derived from gentisides, has shown significant neuritogenic activity in PC12 cell lines. While not directly studying this compound, this research highlights the potential for similar long-chain alcohols to influence neuronal growth and differentiation through pathways involving heat shock proteins .

Case Study 1: Skin Sensitization Prediction

In a study assessing the skin sensitization potential of various compounds including this compound, researchers employed quantitative structure-activity relationship (QSAR) models. The results indicated a low likelihood of sensitization compared to other tested compounds . This is critical for its application in consumer products.

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of long-chain alcohols found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to measure inhibition zones and confirmed the compound's potential as a natural preservative in personal care products .

Research Findings

Recent research has focused on the biotransformation capabilities of microorganisms to produce this compound efficiently. The studies emphasize optimizing conditions such as substrate concentration and fermentation time to maximize yield while minimizing by-products .

Q & A

Q. Basic: What synthetic methodologies are reported for 1,14-Tetradecanediol, and how do reaction conditions influence yield and purity?

Answer:

this compound can be synthesized via pyrolysis of waste plastics in a muffle furnace under controlled steam conditions, producing oxygenated diols as byproducts . Alternative routes include catalytic hydrogenation of α,ω-diketones or diesters using transition metal catalysts (e.g., Ru or Pd). Key parameters affecting yield include temperature (optimal range: 250–400°C), catalyst loading, and reaction time. Purity is influenced by post-synthesis purification techniques, such as column chromatography or recrystallization. Researchers should compare yields using gas chromatography-mass spectrometry (GC-MS) and report retention times (e.g., 30.77 min for this compound) to validate results .

Q. Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- GC-MS : Use a non-polar column (e.g., DB-5) with a temperature gradient (50–300°C). The molecular ion peak at m/z 230.39 (C₁₄H₃₀O₂) and fragment peaks (e.g., m/z 71, 55) confirm structure .

- NMR : ¹H NMR (CDCl₃) should show signals for terminal -OH groups (~1.5 ppm, broad) and methylene protons (δ 1.2–1.4 ppm). ¹³C NMR resolves carbons adjacent to hydroxyl groups (δ 60–70 ppm).

- IR : Strong O-H stretch (~3300 cm⁻¹) and C-O vibrations (~1050 cm⁻¹).

Document parameters (e.g., solvent, instrument resolution) to ensure reproducibility .

Q. Advanced: How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be resolved?

Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

Purity Assessment : Quantify impurities via HPLC with a refractive index detector.

Controlled Crystallization : Recrystallize samples from solvents like ethanol/water mixtures under identical conditions.

DSC Analysis : Measure melting points using differential scanning calorimetry (heating rate: 5°C/min) to detect polymorphs.

Literature Comparison : Cross-reference with studies using validated methods (e.g., ASTM standards) .

Q. Advanced: What mechanistic strategies are effective for studying this compound’s role as an intermediate in catalytic processes?

Answer:

- Kinetic Isotope Effects (KIE) : Replace hydroxyl protons with deuterium to track reaction pathways.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states in dehydrogenation or esterification reactions.

- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to identify intermediates.

For pyrolysis applications, correlate steam partial pressure with diol yield to infer mechanistic steps .

Q. Safety: What precautions are recommended for handling this compound in laboratory settings?

Answer:

While GHS classification data is unavailable, adopt general precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-temperature experiments.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Avoid ingestion—seek medical attention if swallowed .

Q. Application: In what emerging research areas is this compound being investigated?

Answer:

- Biofuel Additives : As a surfactant in fuel emulsions to reduce particulate emissions.

- Polymer Chemistry : As a monomer for biodegradable polyesters (e.g., via polycondensation with dicarboxylic acids).

- Coordination Chemistry : Chelating agent for metal-organic frameworks (MOFs).

Design experiments to test thermal stability (TGA) and compatibility with co-solvents .

Q. Data Analysis: How should statistical validation be applied to reactivity studies of this compound?

Answer:

- Error Analysis : Calculate standard deviations for triplicate experiments. Use ANOVA to compare catalytic efficiencies.

- Uncertainty Quantification : Report confidence intervals (95%) for kinetic rate constants derived from Arrhenius plots.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Document raw data in supplementary materials .

Q. Experimental Design: What factors are critical when assessing this compound’s environmental stability?

Answer:

- Degradation Studies : Expose samples to UV light (λ = 254 nm), humidity (RH = 80%), and varying pH (3–10).

- Analytical Endpoints : Monitor degradation via LC-MS for oxidation products (e.g., ketones or carboxylic acids).

- Control Groups : Include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic pathways.

Reference OECD guidelines for ecological testing .

Q. Literature Review: How can researchers efficiently identify high-quality studies on this compound?

Answer:

- Database Search : Use SciFinder or Reaxys with keywords (e.g., “this compound synthesis”) and filter by citation count.

- Source Evaluation : Prioritize peer-reviewed journals (e.g., Analytical Chemistry) over patents or unreviewed preprints.

- Citation Tracking : Use Web of Science to locate seminal papers and recent reviews. Document search strategies for reproducibility .

Q. Reproducibility: What steps ensure experimental reproducibility in studies involving this compound?

Answer:

- Detailed Protocols : Specify solvent grades (e.g., HPLC vs. technical grade), instrument calibration methods, and reaction scales.

- Data Archiving : Deposit raw spectra and chromatograms in repositories like Zenodo.

- Collaborative Validation : Share samples with independent labs for cross-verification.

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Propriétés

IUPAC Name |

tetradecane-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKZJJVNBQCVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066534 | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-64-7 | |

| Record name | 1,14-Tetradecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Tetradecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,14-Tetradecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,14-Tetradecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9PJ9ZSL7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.